1-Methylhydantoin

説明

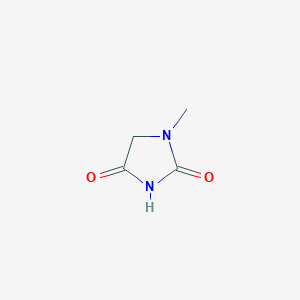

Structure

3D Structure

特性

IUPAC Name |

1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYBFKMFHLPQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210595 | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

616-04-6 | |

| Record name | 1-Methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0546H9UR1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylhydantoin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhydantoin is a heterocyclic organic compound of significant interest in various scientific disciplines, including medicinal chemistry, toxicology, and metabolomics. As a derivative of hydantoin (B18101), it shares a core structure found in several anticonvulsant drugs. Furthermore, its role as a metabolite, particularly in the context of renal function and gut microbiome activity, has brought it to the forefront of biomedical research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identifiers

This compound, systematically named 1-methylimidazolidine-2,4-dione, is a five-membered ring compound containing two nitrogen atoms and two carbonyl groups. The methyl group is attached to the nitrogen atom at position 1 of the hydantoin ring.

The structural formula of this compound is as follows:

A comprehensive list of its chemical identifiers is provided in the table below.

| Identifier | Value |

| IUPAC Name | 1-methylimidazolidine-2,4-dione[1] |

| CAS Number | 616-04-6[1][2] |

| Molecular Formula | C₄H₆N₂O₂[1][2] |

| Molecular Weight | 114.10 g/mol [1][2] |

| SMILES | CN1CC(=O)NC1=O[1][2] |

| InChI | InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)[1] |

| InChIKey | RHYBFKMFHLPQPH-UHFFFAOYSA-N[1][2] |

| PubChem CID | 69217[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Experimental Method/Source |

| Melting Point | 156-157 °C[2] | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 213.59 °C (estimated)[3] | Estimation |

| Density | 1.284 g/cm³ (predicted)[3] | Prediction |

| Solubility | Soluble in methanol.[3] Insoluble in water.[3] Soluble in DMSO.[4] | Visual Inspection/Solvent Addition |

| pKa | 8.94 ± 0.10 (predicted)[3] | Prediction |

| LogP | -1.148 | Human Metabolome Database (HMDB)[1] |

| Enthalpy of Formation (crystal, 298.15 K) | -415.5 ± 2.0 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry |

| Enthalpy of Sublimation (298.15 K) | 100.3 ± 2.2 kJ·mol⁻¹ | Thermogravimetric Analysis (TGA) and DSC |

| Crystal Structure | Monoclinic (Polymorph I), Orthorhombic (Polymorph II, III) | Single-crystal X-ray diffraction |

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-methylglycine (sarcosine) with a cyanate (B1221674) source, followed by cyclization. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis of this compound

-

Materials: 30% aqueous methylamine (B109427) solution, 10% aqueous sodium carbonate solution, 20% aqueous sodium chloroacetate (B1199739) solution, 8% aqueous sodium cyanate solution, solid sodium cyanate, concentrated sulfuric acid, chloroform.

-

Procedure:

-

To a 500 mL four-necked flask, add 46.5 g of 30% aqueous methylamine solution, 106 g of 10% aqueous sodium carbonate solution, and 87.5 g of 20% aqueous sodium chloroacetate solution.

-

Heat the reaction mixture to 50-70 °C and stir for 3-5 hours.

-

After the reaction, remove excess methylamine by distillation and adjust the pH of the solution to 2 with an appropriate acid.

-

Heat the solution to 100 °C and add 91 g of 8% aqueous sodium cyanate solution dropwise under reflux. Stir the reaction for 30 minutes.

-

Add 7.3 g of solid sodium cyanate and continue the reaction for another 90 minutes.

-

Cool the reaction mixture to 5 °C and carefully add 25 g of concentrated sulfuric acid.

-

Heat the mixture to 100 °C and reflux for 2 hours.

-

The crude product is obtained by vacuum distillation.

-

Purify the crude product by recrystallization from chloroform. The purity of the final product can be verified by High-Performance Liquid Chromatography (HPLC).

-

Reactions of this compound

This compound can undergo various chemical transformations, making it a useful building block in organic synthesis. It can be used as a reactant for the synthesis of:

-

Selective angiotensin II AT2 receptor agonists.

-

Allosteric glucokinase activators.

-

Hydantoin derivatives with antiproliferative activity.

-

Thiohydantoins.

-

P2X7 receptor antagonists.

Biological Significance and Signaling Pathways

Metabolism of this compound

In mammals, this compound is known to be a metabolite. A major metabolic pathway involves a series of oxidative transformations.[1] This pathway is significant as it represents a route for the clearance of this compound from the body.

The metabolic pathway of this compound is depicted in the following diagram:

Toxicological Profile

Studies have shown that this compound can exhibit cytotoxicity, particularly towards renal cells. It has been found to induce apoptosis in human renal proximal tubular cells in vitro.[3] This is of particular relevance in the context of uremia, where this compound can be produced by bacterial creatinine (B1669602) deaminase in the gut.[3]

The experimental workflow for assessing the cytotoxicity of this compound is outlined below:

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Physicochemical Properties

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.

-

Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion can be calculated from the area of the melting peak.

-

Experimental Protocol: Determination of Solubility

-

Materials: this compound, desired solvents (e.g., water, methanol, DMSO), small test tubes or vials, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

Place a small, known amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) and vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical technique, such as HPLC with a calibration curve.

-

Spectroscopic Analysis

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Expected signals: a singlet for the N-methyl protons (CH₃) and a singlet for the methylene (B1212753) protons (CH₂). The chemical shifts will be dependent on the solvent used.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Expected signals: a signal for the N-methyl carbon, a signal for the methylene carbon, and two signals for the carbonyl carbons.

-

-

Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Protocol: Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

-

Procedure:

-

Obtain a background spectrum of the empty sample compartment or the KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

-

Expected Absorptions:

-

N-H stretching vibrations.

-

C-H stretching vibrations (from the methyl and methylene groups).

-

C=O stretching vibrations (two distinct carbonyl bands are expected).

-

C-N stretching vibrations.

-

Experimental Protocol: Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. For ESI, the solution is directly infused into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Expected Results:

-

The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (114.10 g/mol ).

-

Characteristic fragment ions resulting from the fragmentation of the molecular ion.

-

Conclusion

This compound is a molecule with a rich chemical and biological profile. Its well-defined structure and properties make it a valuable subject for both fundamental and applied research. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. As research in areas such as metabolomics and drug discovery continues to evolve, a thorough understanding of this compound and its derivatives will undoubtedly contribute to new scientific advancements.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhydantoin, a five-membered cyclic urea (B33335) derivative, serves as a significant molecule in various biological and chemical contexts. It is recognized as a metabolite, particularly in the degradation of creatinine (B1669602) by bacteria, and as a reactant for the synthesis of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing experimental methodologies for their determination and outlining its metabolic and synthetic pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, supplemented by diagrams to illustrate key processes.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. A summary of these properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | [1] |

| Molecular Weight | 114.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 156-157 °C | [1][4] |

| Boiling Point | 213.59 °C (rough estimate) | [4] |

| Water Solubility | Predicted: 265 g/L. Described as insoluble or partly miscible in experimental sources. | [3][4][5] |

| Solvent Solubility | Soluble in methanol; slightly soluble in DMSO. | [4] |

| pKa (Strongest Acidic) | 8.94 (Predicted) | [5] |

| LogP | -1.148 | [5][6] |

Spectral Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Technique | Key Observations | Source |

| ¹H NMR | (600 MHz, H₂O, pH 7.00) Two singlets observed at δ 4.08 ppm and δ 2.92 ppm, corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) groups, respectively. | [6][7][8] |

| ¹³C NMR | Signals at δ 173.8 (C-4 carbonyl), δ 159.9 (C-2 carbonyl), δ 53.9 (N-CH₃), and δ 29.2 (C-5 methylene). | [7][9] |

| Mass Spectrometry (EI) | The molecule decomposes, showing significant ions at m/z 86.0498 (loss of CO) and 71.0397 (loss of NHCO). | [6][10] |

| Infrared (IR) Spectroscopy | The IR spectrum has been fully assigned, aided by theoretical predictions. |

Synthesis and Metabolic Pathways

This compound is involved in both synthetic chemical reactions and biological metabolic pathways.

Synthetic Pathway

A common method for synthesizing this compound involves the reaction of methylamine, sodium chloroacetate, and sodium cyanate, followed by cyclization. This process avoids the use of highly toxic reagents.[11]

Caption: Synthetic route for this compound.

Metabolic Pathway

In mammals, this compound is a metabolite that can be further processed. It is known to be produced by bacterial creatinine deaminase in the gut of uremic patients.[1] Its metabolic pathway proceeds via hydroxylation and subsequent ring opening.[1][5]

Caption: Metabolic pathway of this compound in mammals.

Experimental Protocols

The determination of physicochemical properties relies on established analytical techniques. While specific laboratory standard operating procedures may vary, the fundamental principles of these methods are outlined below.

Thermal Analysis

Thermochemical properties such as melting point, enthalpy of fusion, and vaporization are critical for understanding the stability and physical state of this compound. These properties have been determined using a combination of calorimetric and thermogravimetric techniques.[12][13]

Caption: Workflow for thermochemical analysis.

-

Differential Scanning Calorimetry (DSC): A sample of this compound is placed in a pan alongside an empty reference pan. Both are subjected to a controlled temperature program. The heat flow required to maintain both pans at the same temperature is measured. An endothermic peak indicates the melting point (T_fus), and the area under this peak is integrated to determine the enthalpy of fusion (ΔH_fus).[12][13]

-

Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. The rate of mass loss is used to determine the enthalpy of vaporization (ΔH_vap) by applying the Langmuir equation.[12]

-

Static Bomb Combustion Calorimetry: To determine the standard molar enthalpy of formation, a pellet of the compound is burned in a high-pressure oxygen environment within a sealed container (bomb). The heat released by the combustion reaction is measured by the temperature change in the surrounding water bath.[12][13]

Solubility Determination

While predicted values are available, experimental determination of solubility is crucial. A common method is the shake-flask method.

-

Methodology: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (LogP) Determination

The partition coefficient between n-octanol and water is a key indicator of a compound's lipophilicity and is vital for predicting its absorption and distribution characteristics.

-

Methodology: A solution of this compound is prepared in one of the phases (e.g., water). This is then mixed with an equal volume of the immiscible solvent (n-octanol) in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate. The concentration of the analyte in each phase is measured, typically by HPLC or UV-Vis spectroscopy. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

Applications and Biological Relevance

This compound is not merely a chemical intermediate; it holds relevance in several scientific domains:

-

Reactant in Synthesis: It is a building block for synthesizing various compounds with potential therapeutic activities, including angiotensin II AT2 receptor agonists, glucokinase activators, and P2X7 receptor antagonists.[1] It has also been used to prepare cinnamoyl imides with anti-inflammatory properties.[15][16]

-

Metabolite and Biomarker: As a product of creatinine degradation, its presence and concentration can be of interest in clinical chemistry and studies related to uremia and gut microbiome activity.[1][5]

-

Toxicology Research: Studies have explored the cytotoxic effects of this compound on renal proximal tubular cells, providing insights into its potential role in uremic toxicity.[1]

References

- 1. This compound 97 616-04-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 616-04-6 [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for N-Methylhydantoin (HMDB0003646) [hmdb.ca]

- 6. This compound | C4H6N2O2 | CID 69217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101054366B - Method of synthesizing 1-methyl hydantoin - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Thermochemical Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Anti-Inflammatory Activity of this compound Cinnamoyl Imides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methylhydantoin from α-Alanine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-methylhydantoin, correctly known as 1,5-dimethylimidazolidine-2,4-dione (B6256222) when derived from α-alanine. The synthesis commences with the readily available starting material, α-alanine ethyl ester. This document outlines the theoretical basis of the reaction, detailed experimental protocols, and the requisite quantitative data for the successful laboratory preparation of this heterocyclic compound.

Synthesis Pathway Overview

The synthesis of 1,5-dimethylhydantoin from α-alanine ethyl ester is a two-step process. The initial step involves the formation of a ureido intermediate, ethyl 2-(3-methylureido)propanoate, through the reaction of α-alanine ethyl ester with methyl isocyanate. The subsequent step is an intramolecular cyclization of this intermediate under basic or thermal conditions to yield the final product, 1,5-dimethylhydantoin. This pathway is an adaptation of the well-established method for forming hydantoin (B18101) rings from amino acid derivatives.

The overall reaction scheme is presented below:

Caption: Overall synthesis pathway of 1,5-dimethylhydantoin.

Experimental Protocols

The following protocols are based on established chemical principles for urea (B33335) formation and hydantoin synthesis. While a single source providing this exact multi-step synthesis was not identified, the procedures are constructed from analogous reactions reported in the literature.

Step 1: Synthesis of Ethyl 2-(3-methylureido)propanoate

This step involves the nucleophilic addition of the amino group of α-alanine ethyl ester to the electrophilic carbonyl carbon of methyl isocyanate.

Materials:

-

α-Alanine ethyl ester hydrochloride

-

Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

-

Methyl isocyanate

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend α-alanine ethyl ester hydrochloride in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free α-alanine ethyl ester. Stir for 20-30 minutes at 0 °C.

-

To this mixture, add methyl isocyanate (1.05 equivalents) dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methylureido)propanoate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the synthesis of the ureido intermediate.

Step 2: Cyclization to 1,5-Dimethylhydantoin

The ureido intermediate undergoes an intramolecular cyclization, with the elimination of ethanol, to form the stable five-membered hydantoin ring. This reaction is typically promoted by a base or heat.

Materials:

-

Ethyl 2-(3-methylureido)propanoate

-

Sodium ethoxide or other suitable base

-

Anhydrous ethanol

Procedure:

-

Dissolve the purified ethyl 2-(3-methylureido)propanoate in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong base, such as sodium ethoxide (e.g., 0.1 to 1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the base with a suitable acid (e.g., by adding dry ice or bubbling CO2 gas, followed by addition of dilute aqueous HCl until neutral).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Experimental workflow for the cyclization to 1,5-dimethylhydantoin.

Quantitative Data

The following tables summarize the expected quantitative data for the key compounds in this synthesis. It is important to note that actual yields and spectral data may vary based on specific reaction conditions and purity of reagents. The data for the final product is for 1,5-dimethylhydantoin.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| α-Alanine Ethyl Ester HCl | C₅H₁₂ClNO₂ | 153.61 | White solid | ~84 |

| Methyl Isocyanate | C₂H₃NO | 57.05 | Colorless liquid | -45 |

| Ethyl 2-(3-methylureido)propanoate | C₇H₁₄N₂O₃ | 174.20 | Expected to be an oil or low-melting solid | - |

| 1,5-Dimethylhydantoin | C₅H₈N₂O₂ | 128.13 | White crystalline solid | 148-152 |

Table 2: Expected Spectroscopic Data for 1,5-Dimethylhydantoin

| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~1.4-1.6 (d, 3H, C₅-CH₃), ~2.9 (s, 3H, N₁-CH₃), ~4.0 (q, 1H, C₅-H), ~6.0-7.0 (br s, 1H, N₃-H) |

| ¹³C NMR (CDCl₃) | ~15-20 (C₅-CH₃), ~25-30 (N₁-CH₃), ~55-60 (C₅), ~155-160 (C₄=O), ~170-175 (C₂=O) |

| IR (KBr) | ~3200-3300 (N-H stretch), ~1700-1780 (C=O stretches, asymmetric and symmetric) |

Logical Relationships and Workflow

The synthesis follows a logical progression from starting materials to the final product, with the intermediate being isolated and purified before proceeding to the next step.

Caption: Logical workflow of the synthesis and analysis process.

Conclusion

The synthesis of 1,5-dimethylhydantoin from α-alanine ethyl ester provides a reliable method for accessing this valuable heterocyclic scaffold. The two-step process, involving the formation of a ureido intermediate followed by cyclization, is a robust and well-understood transformation in organic chemistry. This guide provides the necessary theoretical and practical framework for researchers to successfully implement this synthesis in a laboratory setting. Careful execution of the experimental protocols and diligent purification of the intermediate and final product are crucial for obtaining high yields and purity.

Spectroscopic Characterization of 1-Methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methylhydantoin, a key heterocyclic compound relevant in various fields of chemical and pharmaceutical research. This document outlines the structural elucidation of this compound through the systematic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and a logical workflow are presented to facilitate reproducible and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl and methylene (B1212753) protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent | Spectrometer Frequency | Reference |

| N-CH₃ | 2.90 - 2.92 | CDCl₃ / Water | 600 MHz | [1][2] |

| -CH₂- | 3.95 - 4.08 | CDCl₃ / Water | 600 MHz | [1][2] |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule, including the two carbonyl groups, the methylene group, and the methyl group.

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| C=O (C4) | 173.8 | CDCl₃ | [2] |

| C=O (C2) | 159.9 | CDCl₃ | [2] |

| N-CH₃ | 53.9 | CDCl₃ | [2] |

| -CH₂- (C5) | 29.2 | CDCl₃ | [2] |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., 600 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-250 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, and C-N functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3200 - 3400 | |

| C=O Stretch (Amide I) | ~1700 - 1780 | |

| C-N Stretch | 1200 - 1400 |

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

IR sample holder

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment | Ionization Method | Reference |

| 114 | 90 | [M]⁺ (Molecular Ion) | EI | [1] |

| 43 | 100 | [CH₃-N=C=O]⁺ | EI | [1] |

| 42 | 47 | [C₂H₂O]⁺ | EI | [1] |

| 71 | 20 | [M - HNCO]⁺ | EI | [1] |

| 57 | 20 | [M - C₂H₃NO]⁺ | EI | [1] |

| 115 | - | [M+H]⁺ | ESI | [3] |

| 137 | - | [M+Na]⁺ | ESI | [3] |

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of this compound and separate it from any volatile impurities.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

GC vial with a septum cap

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC vial.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, column type, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (e.g., Electron Ionization - EI), mass range to be scanned, and detector voltage.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample will be vaporized and separated on the GC column.

-

As the components elute from the column, they will enter the mass spectrometer to be ionized and detected.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more advanced characterization, techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) can be employed to provide further structural insights.

References

Thermochemical data for 1-Methylhydantoin

An In-depth Technical Guide on the Thermochemical Data for 1-Methylhydantoin

This guide provides a comprehensive overview of the experimental thermochemical data for this compound (1-MH). The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for this compound. The data herein is primarily derived from a detailed 2022 study by Cabrales-Varela et al., which employed several calorimetric and thermogravimetric techniques to determine the energetic properties of 1-MH.[1][2]

Thermochemical Data

The quantitative thermochemical data for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below. These values are crucial for understanding the molecule's stability and reactivity.

Table 1: Standard Molar Properties from Combustion Calorimetry

The following table details the standard molar energy of combustion (ΔcU°), standard molar enthalpy of combustion (ΔcH°), and the standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) for this compound.[1]

| Property | Value (kJ·mol⁻¹) |

| Standard Molar Energy of Combustion, ΔcU°(cr) | -1998.6 ± 1.1 |

| Standard Molar Enthalpy of Combustion, ΔcH°(cr) | -1996.7 ± 1.1 |

| Standard Molar Enthalpy of Formation, ΔfH°(cr) | -450.4 ± 1.3 |

Uncertainties represent expanded values for a 0.95 confidence level and include contributions from calorimeter calibration and auxiliary materials.[1]

Table 2: Enthalpies of Phase Change

The enthalpies of fusion, vaporization, and sublimation are presented below. The enthalpy of sublimation was determined by combining the experimental enthalpy of fusion from Differential Scanning Calorimetry (DSC) with the enthalpy of vaporization obtained via Thermogravimetric Analysis (TGA).[1][2]

| Property | Value (kJ·mol⁻¹) |

| Enthalpy of Fusion, ΔcrlHm° (at Tfus = 431.0 K) | 22.4 ± 0.5 |

| Enthalpy of Vaporization, ΔlgHm° (at T = 298.15 K) | 70.3 ± 2.1 |

| Enthalpy of Sublimation, ΔcrgHm° (at T = 298.15 K) | 92.7 ± 2.2 |

Table 3: Derived Standard Molar Enthalpy of Formation in the Gas Phase

By combining the enthalpy of formation in the crystalline phase with the enthalpy of sublimation, the standard molar enthalpy of formation in the gas phase (ΔfH°(g)) was derived.[1][2]

| Property | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (crystal), ΔfH°(cr) | -450.4 ± 1.3 |

| Standard Molar Enthalpy of Sublimation, ΔcrgHm° | 92.7 ± 2.2 |

| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) | -357.7 ± 2.6 |

Uncertainty for the gas-phase enthalpy of formation was calculated using the root sum square method.[1]

Experimental Protocols

The thermochemical data presented were determined using precise and well-established methodologies as detailed below.

Static Bomb Combustion Calorimetry

This technique was used to determine the combustion energy of this compound.[1]

-

Apparatus : An isoperibolic static bomb calorimeter was used for the experiments.

-

Calibration : The calorimeter was calibrated using the combustion of benzoic acid (NIST standard reference material 39j), which has a certified massic energy of combustion of -(26434 ± 3) J·g⁻¹.

-

Sample Preparation : The this compound sample, with a purity greater than 0.99 (mass fraction), was pressed into pellets.

-

Procedure : Pellets of 1-MH (approximately 0.5 g) were placed in a crucible within a steel bomb. The bomb was purged with oxygen and then filled with high-purity oxygen to a pressure of 3.04 MPa. Combustion was initiated with a cotton thread fuse. The temperature change in the surrounding water jacket was monitored to calculate the energy of combustion.

-

Data Correction : Corrections were applied for the combustion of the cotton fuse and for the formation of nitric acid during the combustion process. The standard molar enthalpy of formation for the crystalline phase was calculated from the combustion data using the known standard molar enthalpies of formation for H₂O(l) and CO₂(g).[1]

Differential Scanning Calorimetry (DSC)

DSC was employed to determine the properties of fusion, including temperature and enthalpy of fusion.[1]

-

Apparatus : A DSC instrument was utilized for thermal analysis.

-

Sample Preparation : Samples of this compound weighing between 1 mg and 3 mg were hermetically sealed in aluminum pans.

-

Procedure : An initial temperature scan was performed from room temperature to 450 K at a heating rate of 10 K·min⁻¹ to check for impurities or crystalline transitions. Subsequent experiments to determine the fusion properties were conducted over a narrower range (420.15 K to 440.15 K) at a slower heating rate of 1 K·min⁻¹.

-

Atmosphere : The experiments were carried out under a nitrogen gas flow of 50 cm³·min⁻¹.

Thermogravimetric Analysis (TGA)

TGA was used to measure mass loss rates as a function of temperature, from which the enthalpy of vaporization was calculated.[1]

-

Apparatus : A TGA Q500 TA Instruments was used, with a balance accuracy of 0.1 µg and temperature sensitivity of 0.1 K.

-

Calibration : The balance was calibrated with NIST certified masses, and the temperature was calibrated by measuring the Curie temperatures of alumel and nickel.

-

Procedure : Samples of 1-MH (10–15 mg) were heated from room temperature to 500 K at a rate of 10 K·min⁻¹. The mass loss rate of the liquid phase was measured as a function of temperature in the range of 440–460 K.

-

Atmosphere : The analysis was conducted under a nitrogen gas flow of 100 cm³·min⁻¹.

-

Calculation : The enthalpy of vaporization was determined by applying the Langmuir equation, which relates the mass loss rate ( dm/dt ) to temperature (T) and the enthalpy of vaporization (ΔlgHm). A plot of ln( dm/dt · T) versus 1/T yields a straight line from whose slope the enthalpy of vaporization is calculated.[1]

Visualization of Experimental Workflow

The logical relationship between the experimental techniques and the derived thermochemical properties is illustrated in the following diagram.

Caption: Experimental workflow for determining thermochemical properties of this compound.

References

The Biological Role of 1-Methylhydantoin: A Technical Guide for Researchers

An In-depth Examination of a Key Uremic Metabolite in Physiology and Disease

Introduction

1-Methylhydantoin is a heterocyclic organic compound that has garnered significant attention in the fields of nephrology, toxicology, and drug metabolism. While structurally related to other hydantoins, its primary biological significance stems from its role as a metabolite, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the biological role of this compound, its metabolic pathways, pathological implications, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Endogenous and Exogenous Sources

This compound in biological systems primarily originates from the degradation of creatinine (B1669602).

-

Endogenous Production: The most significant endogenous source of this compound is the metabolic activity of the gut microbiota.[1] In individuals with normal kidney function, creatinine, the end product of muscle creatine (B1669601) phosphate (B84403) metabolism, is efficiently excreted by the kidneys. However, in patients with uremia (a condition characterized by elevated levels of waste products in the blood due to kidney failure), the concentration of creatinine in the gastrointestinal tract increases.[2] Certain gut bacteria, including species of Bacillus, Clostridium, and Escherichia, possess the enzyme creatinine iminohydrolase (or creatinine deaminase), which hydrolyzes creatinine to this compound and ammonia.[2][3] This bacterially produced this compound can then be absorbed into the systemic circulation.

-

Exogenous Sources: this compound can also be introduced into the body from external sources. It has been identified in some food products, particularly poultry.[4] Additionally, it has been reported as an unexpected metabolite of the nootropic drug dupracetam.[4][5]

Metabolic Pathways

Once in the circulation, this compound undergoes further metabolism in mammals. The primary metabolic pathway involves a series of oxidative reactions.

The major metabolic route proceeds via hydroxylation to form 5-hydroxy-1-methylhydantoin (B1677063).[6][7] This intermediate is then further metabolized to methylparabanic acid and subsequently to N5-methyloxaluric acid.[6][7] This pathway has been identified as a major and general route for this compound metabolism in mammals.[6][7]

Biological and Pathological Roles

The primary biological significance of this compound is associated with its accumulation in uremia, where it is considered a uremic toxin.

Cytotoxicity and Nephrotoxicity

A growing body of evidence points to the cytotoxic effects of this compound, particularly on renal cells. In vitro studies using human renal proximal tubular cells (HK-2) have demonstrated that this compound induces a dose-dependent loss of cell viability.[8][1] At concentrations ranging from 0.25 mM to 1 mM, this compound has been shown to be more toxic than its precursor, creatinine.[8][9]

The mechanisms underlying this cytotoxicity involve the induction of both apoptosis and necrosis.[8] Cells exposed to this compound exhibit characteristic features of apoptosis, including reduced cell size, nuclear disintegration, and membrane blebbing.[8][1] This suggests that the conversion of creatinine to this compound by gut bacteria in uremic patients may be a contributing factor to the progression of kidney damage.[9]

Role as a Uremic Toxin

Uremic toxins are compounds that accumulate in the body due to decreased renal function and contribute to the pathophysiology of the uremic syndrome. This compound is classified as a small, water-soluble uremic toxin. Its accumulation in the blood and tissues of CKD patients is thought to contribute to the systemic toxicity observed in these individuals. While research is ongoing, the established nephrotoxicity of this compound solidifies its role as a significant uremic toxin.

Other Potential Roles

Interestingly, a related compound, this compound-2-Imide (also referred to as creatinine in some contexts), is utilized in the cosmetics industry for its skin-brightening and rejuvenating properties.[10][11] It is important to distinguish this compound and its application from the biological role of this compound as a uremic toxin.

Quantitative Data

The concentration of this compound and its metabolites is significantly altered in disease states, particularly in chronic kidney disease. While specific data for this compound is limited in the readily available literature, studies on its direct metabolite, 5-hydroxy-1-methylhydantoin (NZ-419), provide valuable insights into its accumulation.

| Analyte | Condition | Matrix | Concentration (µg/dL) | Reference |

| 5-Hydroxy-1-methylhydantoin (NZ-419) | Non-diabetic normal controls | Serum | 9.0 ± 5.6 | [4] |

| 5-Hydroxy-1-methylhydantoin (NZ-419) | Diabetic patients without Stage 3-5 CKD | Serum | 31.5 ± 2.4 | [4] |

| 5-Hydroxy-1-methylhydantoin (NZ-419) | Diabetic patients with Stage 3-5 CKD | Serum | 88.1 ± 17.2 | [4] |

Data are presented as mean ± standard deviation.

The following table summarizes the concentrations of this compound used in a key in vitro study demonstrating its cytotoxic effects on human renal proximal tubular cells (HK-2).

| Compound | Cell Line | Concentration Range | Effect | Reference |

| This compound | HK-2 | 0.25 mM - 1 mM | Dose-dependent loss of cell viability; induction of apoptosis and necrosis | [1][7] |

| Creatinine | HK-2 | 1 mM | Toxic, but less severe than this compound | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological effects.

Quantification of this compound in Biological Samples (General LC-MS/MS Protocol)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the accurate quantification of small molecules like this compound in complex biological matrices such as serum or plasma.

5.1.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen serum or plasma samples on ice.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of serum or plasma.

-

Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over several minutes) is used to elute the analyte.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of this compound in the samples is determined.

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.25, 0.5, 1 mM) or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Cytotoxicity Assessment (N-acetyl-β-D-glucosaminidase Release Assay)

The release of the lysosomal enzyme N-acetyl-β-D-glucosaminidase (NAG) into the culture medium is an indicator of renal tubular cell injury.

-

Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

NAG Activity Measurement:

-

Prepare a reaction mixture containing a chromogenic substrate for NAG (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in an appropriate buffer.

-

Add a specific volume of the collected supernatant to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

Measure the absorbance of the released chromogen (e.g., p-nitrophenol at 405 nm) using a microplate reader.

-

-

Data Analysis: NAG release is calculated based on a standard curve and expressed as a measure of enzyme activity per well or normalized to total cellular protein.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat HK-2 cells with this compound as described previously in T-25 flasks or 6-well plates.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells from each sample.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a biologically significant metabolite that serves as a key indicator and potential mediator of pathology in chronic kidney disease. Its origin from the bacterial degradation of creatinine in the uremic gut, coupled with its demonstrated cytotoxicity to renal cells, underscores its importance as a uremic toxin. For researchers in nephrology and drug development, a thorough understanding of this compound's metabolic pathways and biological effects is crucial for developing novel therapeutic strategies to mitigate the progression of CKD and its associated complications. Further research is warranted to fully elucidate its systemic effects and to establish its utility as a clinical biomarker.

References

- 1. This compound cytotoxicity on renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Paradigm Shift in Toxicity Testing and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tips & Tricks | Sample Handling and Preparation | MILLIPLEX® Assays [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spontaneous variability of pre-dialysis concentrations of uremic toxins over time in stable hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. QSAR Modeling of Rat Acute Toxicity by Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C4H6N2O2 | CID 69217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of 1-Methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhydantoin (1MH) is a five-membered heterocyclic compound derived from hydantoin (B18101). It is of significant interest in medicinal chemistry and drug development due to its presence in biologically active molecules and its potential as a scaffold for designing new therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the molecular structure of this compound, compiling key physicochemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and analytical workflows.

Core Molecular and Physicochemical Data

This compound, systematically named 1-methylimidazolidine-2,4-dione, is a solid, polar substance.[3][4] Its fundamental properties are summarized in the table below, providing a quantitative overview of its molecular characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆N₂O₂ | [3] |

| Molecular Weight | 114.10 g/mol | [3] |

| IUPAC Name | 1-methylimidazolidine-2,4-dione | [3] |

| CAS Number | 616-04-6 | [3] |

| SMILES | CN1CC(=O)NC1=O | [3] |

| Melting Point | 156-157 °C | [5] |

| LogP | -1.148 | [3] |

| Physical Description | Solid | [3] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a five-membered imidazolidine (B613845) ring with two carbonyl groups at positions 2 and 4, and a methyl group attached to the nitrogen atom at position 1.[6] The presence of both hydrogen bond donors (N-H group) and acceptors (carbonyl oxygens) allows for the formation of various supramolecular structures in the solid state.[7]

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reaction of methylamine (B109427), sodium chloroacetate (B1199739), and sodium cyanate (B1221674), followed by cyclization.[8] This method avoids the use of highly toxic reagents, making it suitable for industrial production.[8]

Materials:

-

30% aqueous methylamine solution

-

10% aqueous sodium carbonate solution

-

20% sodium chloroacetate aqueous solution

-

8% sodium cyanate aqueous solution

-

Solid sodium cyanate

-

98% sulfuric acid

-

500ml four-necked bottle

Procedure:

-

To a 500ml four-necked bottle, add 46.5g of 30% aqueous methylamine solution, 106g of 10% aqueous sodium carbonate, and 87.5g of 20% sodium chloroacetate aqueous solution.

-

Heat the mixture to 50-70°C and allow it to react for 3-5 hours.

-

Remove the excess methylamine by steaming and adjust the pH of the solution to 2.

-

Heat the solution to 100°C and, under reflux, add 91g of 8% aqueous sodium cyanate solution.

-

Stir the reaction for 30 minutes, then add 7.3g of solid sodium cyanate and continue the reaction for another 90 minutes.

-

Cool the mixture to 5°C and carefully add 25g of 98% sulfuric acid.

-

Heat the mixture to 100°C and reflux for 2 hours.

-

The crude product is obtained by vacuum distillation.

-

Purification can be achieved by recrystallization from chloroform.[8]

References

- 1. rsc.org [rsc.org]

- 2. Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates [organic-chemistry.org]

- 3. This compound | C4H6N2O2 | CID 69217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. researchgate.net [researchgate.net]

- 7. X-ray powder diffraction data for this compound, an antiasthmatic and antidepressive hydantoin compound | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. CN101054366B - Method of synthesizing 1-methyl hydantoin - Google Patents [patents.google.com]

The Bacterial Origin of 1-Methylhydantoin: A Technical Guide to Creatinine Metabolism by Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatinine (B1669602), a well-established marker for renal function, is not exclusively eliminated by the kidneys. A significant portion undergoes extrarenal degradation, primarily mediated by the enzymatic activities of the gut microbiota. This guide provides an in-depth examination of a key pathway in this process: the bacterial conversion of creatinine to 1-methylhydantoin. This conversion, catalyzed by the enzyme creatinine deiminase, is particularly significant in individuals with chronic kidney disease (CKD), where elevated systemic creatinine levels lead to increased gut-based metabolism. The resulting metabolite, this compound, is a recognized uremic toxin, and understanding its formation is critical for developing novel therapeutic strategies aimed at mitigating uremic toxicity. This document details the underlying biochemistry, presents quantitative data on enzyme kinetics, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

The Core Pathway: Creatinine to this compound

It is well-documented that this compound is a direct metabolite of creatinine produced by various bacterial species.[1][2] This metabolic process is a deamination reaction where creatinine is hydrolyzed to form this compound and ammonia.[1][3][4]

The primary enzyme responsible for this conversion is Creatinine Deiminase (EC 3.5.4.21), also known as creatinine iminohydrolase.[1][3][4][5] The reaction proceeds as follows:

Creatinine + H₂O ⇌ this compound + NH₃

This pathway is one of at least four identified routes for the microbial degradation of creatinine.[1] Various bacterial genera found in the human colon, such as Bacillus, Clostridium, Escherichia, and Pseudomonas, have been shown to possess the enzymatic machinery for this conversion.[1] In uremic patients, elevated serum creatinine levels lead to increased diffusion of creatinine into the intestinal tract, which can induce the activity of bacterial creatininase and other degradative enzymes.[1] The produced this compound is then absorbed into the body, contributing to the pool of uremic toxins.[2]

Metabolic Fate of this compound

Some microorganisms can further metabolize this compound. A novel microbial degradation pathway continues from this compound to N-carbamoylsarcosine, and then to sarcosine, ammonia, and CO₂.[6] This subsequent breakdown is catalyzed by two key enzymes: N-methylhydantoin amidohydrolase and N-carbamoylsarcosine amidohydrolase.[6]

References

- 1. Creatinine Deiminase - Creative Enzymes [creative-enzymes.com]

- 2. This compound cytotoxicity on renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Native Microorganism Creatinine Deiminase(EC 3.5.4.21) - Creative Enzymes [creative-enzymes.com]

- 4. Enzymic assay of creatinine in serum and urine with creatinine iminohydrolase and glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Creatinine Deiminase: Characterization, Using in Enzymatic Creatinine Assay, and Production of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new enzymatic method for the measurement of creatinine involving a novel ATP-dependent enzyme, N-methylhydantoin amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Supramolecular Architecture of 1-Methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate supramolecular architecture of 1-Methylhydantoin (1-MH), a molecule of interest in pharmaceutical research. Understanding the non-covalent interactions that govern its crystal packing is crucial for controlling its solid-state properties, which can significantly impact drug formulation, stability, and bioavailability. This document provides a comprehensive overview of the crystallographic data, hydrogen bonding patterns, and experimental protocols used to elucidate the three-dimensional structure of this compound's known polymorphs.

Introduction to the Supramolecular Chemistry of this compound

This compound (C₄H₆N₂O₂) is a substituted hydantoin (B18101) derivative whose supramolecular assembly is primarily dictated by a network of hydrogen bonds. The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl C=O groups), facilitating the formation of robust and predictable intermolecular connections. To date, three polymorphic forms of this compound have been identified, designated as Form I, Form II, and Form III. Each polymorph exhibits a unique packing arrangement and hydrogen bonding motif, leading to different physicochemical properties.

Crystallographic Data of this compound Polymorphs

The three-dimensional arrangement of this compound molecules in the solid state has been determined with precision using single-crystal X-ray diffraction. The key crystallographic parameters for the three known polymorphs are summarized below.

Table 1: Crystallographic Data for this compound Polymorphs.[1][2]

| Parameter | Form I | Form II | Form III |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ | P2₁2₁2₁ |

| a (Å) | 5.6070(9) | 19.0323(7) | 7.82427(5) |

| b (Å) | 12.170(1) | 3.91269(8) | 9.8230(5) |

| c (Å) | 8.097(1) | 6.8311(7) | 20.2951(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 105.41(1) | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 532.66(9) | 508.70(3) | 1563.5(1) |

| Z | 4 | 4 | 12 |

| Z' | 1 | 1 | 3 |

Z = number of molecules per unit cell; Z' = number of molecules in the asymmetric unit.

Molecular Geometry

The intramolecular bond lengths and angles provide a fundamental understanding of the this compound molecule. The following tables present a selection of key geometric parameters for the three polymorphs, derived from their respective Crystallographic Information Files (CIFs).[1]

Table 2: Selected Bond Lengths (Å) for this compound Polymorphs

| Bond | Form I | Form II | Form III (Molecule A/B/C) |

| N1-C2 | 1.369(2) | 1.371(3) | 1.371(3) / 1.373(3) / 1.372(3) |

| C2-N3 | 1.370(2) | 1.369(3) | 1.368(3) / 1.369(3) / 1.370(3) |

| N3-C4 | 1.381(2) | 1.380(3) | 1.380(3) / 1.381(3) / 1.381(3) |

| C4-C5 | 1.503(2) | 1.503(3) | 1.504(3) / 1.505(3) / 1.502(3) |

| C5-N1 | 1.458(2) | 1.458(3) | 1.459(3) / 1.459(3) / 1.459(3) |

| C2=O2 | 1.213(2) | 1.214(3) | 1.214(3) / 1.215(3) / 1.214(3) |

| C4=O4 | 1.210(2) | 1.211(3) | 1.211(3) / 1.212(3) / 1.211(3) |

| N1-C1 | 1.465(2) | 1.464(3) | 1.465(3) / 1.465(3) / 1.466(3) |

Table 3: Selected Bond Angles (°) for this compound Polymorphs

| Angle | Form I | Form II | Form III (Molecule A/B/C) |

| C5-N1-C2 | 110.1(1) | 110.0(2) | 110.0(2) / 110.1(2) / 110.1(2) |

| N1-C2-N3 | 108.8(1) | 108.8(2) | 108.8(2) / 108.8(2) / 108.8(2) |

| C2-N3-C4 | 112.5(1) | 112.5(2) | 112.5(2) / 112.5(2) / 112.5(2) |

| N3-C4-C5 | 105.5(1) | 105.6(2) | 105.6(2) / 105.5(2) / 105.6(2) |

| C4-C5-N1 | 102.9(1) | 103.0(2) | 103.0(2) / 103.0(2) / 103.0(2) |

| O2-C2-N1 | 126.1(2) | 126.1(2) | 126.1(2) / 126.1(2) / 126.1(2) |

| O4-C4-N3 | 126.8(2) | 126.8(2) | 126.8(2) / 126.8(2) / 126.8(2) |

Table 4: Selected Torsion Angles (°) for this compound Polymorphs

| Torsion Angle | Form I | Form II | Form III (Molecule A/B/C) |

| N1-C2-N3-C4 | 2.1(2) | 2.0(2) | 2.0(2) / 2.1(2) / 2.1(2) |

| C2-N3-C4-C5 | -1.7(2) | -1.7(2) | -1.7(2) / -1.7(2) / -1.7(2) |

| N3-C4-C5-N1 | 0.9(2) | 0.9(2) | 0.9(2) / 0.9(2) / 0.9(2) |

| C4-C5-N1-C2 | 0.4(2) | 0.4(2) | 0.4(2) / 0.4(2) / 0.4(2) |

| C5-N1-C2-N3 | -1.7(2) | -1.7(2) | -1.7(2) / -1.7(2) / -1.7(2) |

Supramolecular Assembly and Hydrogen Bonding

The distinct packing of each polymorph is a direct consequence of the different hydrogen bonding networks. These interactions are the cornerstone of the supramolecular architecture of this compound.

Table 5: Hydrogen Bond Geometry for this compound Polymorphs.[1]

| Polymorph | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Form I | N3-H3···O4 | 0.86 | 1.96 | 2.814(2) | 173 |

| Form II | N3-H3···O4 | 0.88 | 1.95 | 2.817(2) | 171 |

| Form III (A) | N3A-H3A···O4B | 0.88 | 1.93 | 2.792(2) | 168 |

| Form III (B) | N3B-H3B···O4C | 0.88 | 1.95 | 2.812(2) | 169 |

| Form III (C) | N3C-H3C···O4A | 0.88 | 1.97 | 2.828(2) | 171 |

D = Donor atom; A = Acceptor atom

Form I is characterized by the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating an R²₂(8) ring motif. These dimers are further linked into chains.

Form II and Form III do not form dimers but instead assemble into infinite chains through N-H···O hydrogen bonds. The arrangement of these chains relative to one another distinguishes these two polymorphic forms.

Visualization of Supramolecular Architectures

The following diagrams, generated using the DOT language, illustrate the fundamental hydrogen bonding motifs and the resulting supramolecular assemblies in the different polymorphs of this compound.

Experimental Protocols

The characterization of the supramolecular architecture of this compound relies on a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional packing of molecules in a crystal.

Objective: To determine the precise atomic arrangement within a single crystal of a this compound polymorph.

Methodology:

-

Crystal Selection and Mounting:

-

Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[2]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or a cryoloop with paratone oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.

-